molecular formula C13H22N4O4S2 B2475846 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797791-58-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2475846
CAS RN: 1797791-58-2
M. Wt: 362.46
InChI Key: YYUGJMFDOOLULJ-UHFFFAOYSA-N
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Description

The compound “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms . They are widely used in medicinal chemistry and have various pharmacological properties .


Molecular Structure Analysis

The compound contains several functional groups, including a piperidine ring, a pyrazole ring, and a sulfonamide group . The presence of these groups can significantly influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or alkaline conditions, and the piperidine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water, while the piperidine ring might contribute to its lipophilicity .

Scientific Research Applications

Receptor Selectivity and CNS Disorders

N-alkylated arylsulfonamides, including compounds structurally related to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been studied for their selective interaction with the 5-HT7 receptor. This receptor is implicated in various central nervous system (CNS) disorders. Research by Canale et al. (2016) identified potent and selective 5-HT7 receptor antagonists, demonstrating their antidepressant-like and pro-cognitive properties in vivo. These findings suggest a promising avenue for the treatment of CNS disorders through the manipulation of the 5-HT7 receptor pathway (Canale et al., 2016).

Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activity. A study by El‐Emary et al. (2002) reported on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which exhibited antimicrobial properties. This research underscores the potential utility of such compounds in developing new antimicrobial agents (El‐Emary et al., 2002).

Anticancer Properties

Furthermore, derivatives of this compound have been explored for their anticancer properties. Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides with promising in-vitro anti-breast cancer activity. This study highlights the potential of such compounds in anticancer therapy, particularly against the breast cancer cell line MCF7 (Debbabi et al., 2016).

Synthesis and Biological Evaluation

The chemical versatility of this compound and its derivatives allows for their use in synthesizing a wide range of biologically active compounds. For example, Srivastava et al. (2008) focused on the synthesis and evaluation of biaryl pyrazole sulfonamide derivatives, investigating their potential as CB1 receptor antagonists. Although the study found a loss of CB1 receptor antagonism with certain derivatives, it underscores the compound's utility in generating biologically relevant molecules (Srivastava et al., 2008).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S2/c1-16-10-13(9-14-16)22(18,19)15-8-11-4-6-17(7-5-11)23(20,21)12-2-3-12/h9-12,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUGJMFDOOLULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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